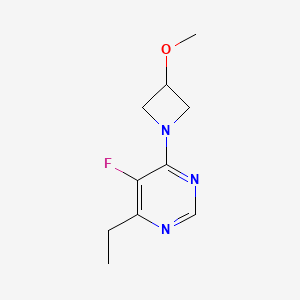

4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14FN3O and a molecular weight of 211.24. It is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine”, involves a series of chemical reactions. These compounds are typically characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine” is defined by its molecular formula, C10H14FN3O. Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

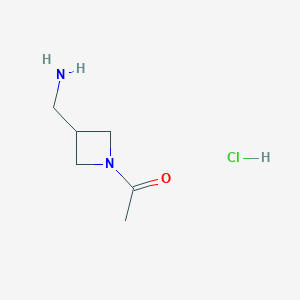

Synthesis and Chemical Properties

Pyrimidine derivatives, including those related to 4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine, are synthesized through various chemical processes, such as ionic liquid-promoted synthesis and microwave-assisted processes. These methods facilitate the creation of novel compounds with potential biological activities (S. Tiwari et al., 2018; Juan C Castillo et al., 2018).

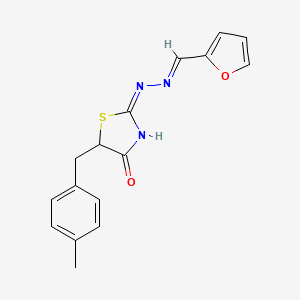

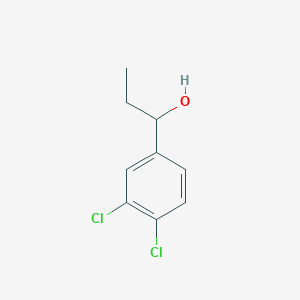

Antimicrobial and Antiviral Activities

Certain pyrimidine derivatives have been evaluated for their antimicrobial and antiviral activities. For instance, compounds with a fluoro group on the chromone ring and a methoxy group on the pyrimidine ring exhibit potent antibacterial and antifungal activities, respectively (S. Tiwari et al., 2018). Additionally, 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture (D. Hocková et al., 2003).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been designed and evaluated for their potential anticonvulsant and antidepressant properties, with some compounds showing greater efficiency than the reference drug, carbamazepine (Hong-jian Zhang et al., 2016).

Herbicidal Activity

The synthesis of pyrimidine derivatives containing 1,2,4-triazole moiety has led to compounds exhibiting good herbicidal activities against certain plant species (Jiajun Zhu et al., 2021).

Anticancer Agents

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxic activity against various human cancer cell lines (Ashraf S. Hassan et al., 2015).

Wirkmechanismus

Target of Action

Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s worth noting that related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Zukünftige Richtungen

The future directions for “4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Eigenschaften

IUPAC Name |

4-ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c1-3-8-9(11)10(13-6-12-8)14-4-7(5-14)15-2/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRINPPQJNVHYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CC(C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)